3-Cyano-2-hydroxybenzoic acid chemical properties
3-Cyano-2-hydroxybenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Cyano-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Cyano-2-hydroxybenzoic acid is a multifunctional aromatic compound possessing carboxylic acid, hydroxyl, and cyano groups. This unique trifunctional architecture makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. As a derivative of salicylic acid, it presents a scaffold with significant potential for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core chemical properties, a robust synthetic pathway, spectroscopic characteristics, reactivity profile, and potential applications, with a focus on its relevance to drug discovery and development.
Core Physicochemical Properties
3-Cyano-2-hydroxybenzoic acid, also known as 3-cyanosalicylic acid, is a solid organic compound. Its key identifiers and computed physical properties are summarized below. While extensive experimental data on its physical properties like melting point and pKa are not widely published, data for isomeric and parent compounds are provided for context.
| Property | Value | Source |
| IUPAC Name | 3-cyano-2-hydroxybenzoic acid | [1] |
| CAS Number | 67127-84-8 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C#N | [1][2] |
| InChIKey | YXONTGXEHMEGFO-UHFFFAOYSA-N | [1][2] |
| Appearance | White to off-white solid (typical) | N/A |
| XLogP3 (Computed) | 1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Comparative Melting Points:
The introduction of the polar cyano group is expected to influence the crystal lattice packing and intermolecular interactions, suggesting its melting point will differ significantly from its parent isomers.
Synthesis and Purification
While several routes to cyanobenzoic acids exist, the most direct and reliable synthesis of 3-Cyano-2-hydroxybenzoic acid begins with the commercially available precursor, 3-amino-2-hydroxybenzoic acid (3-aminosalicylic acid). The transformation of the aromatic amine to a nitrile is classically achieved via the Sandmeyer reaction , a cornerstone of aromatic chemistry.[6][7] This two-step, one-pot procedure involves the formation of a diazonium salt followed by its displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[8]
Logical Workflow: Sandmeyer Cyanation
Caption: Proposed synthesis of 3-Cyano-2-hydroxybenzoic acid.
Protocol: Synthesis via Sandmeyer Reaction
Disclaimer: This protocol is a representative procedure based on established chemical principles.[6][9] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Diazotization of 3-Amino-2-hydroxybenzoic acid
-
Suspend 3-amino-2-hydroxybenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (~3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled slurry, ensuring the internal temperature remains below 5 °C. The reaction is exothermic and produces nitrous acid in situ.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the starting material.
Causality Insight: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt and to avoid unwanted side reactions, such as the formation of phenols.[10]
Step 2: Copper-Catalyzed Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are extremely toxic.
-
Heat the cyanide solution gently to approximately 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, continue to heat the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Trustworthiness Validation: The reaction progress can be monitored by TLC or by observing the cessation of nitrogen evolution. The final product is a solid that will precipitate from the aqueous solution upon acidification.
Step 3: Work-up and Purification
-
Acidify the cooled reaction mixture with concentrated HCl to a pH of ~1-2 to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the purified 3-Cyano-2-hydroxybenzoic acid.
Spectroscopic Profile
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | O-H stretch (Carboxylic acid) | 3300-2500 cm⁻¹ (broad) |
| O-H stretch (Phenol) | ~3400-3200 cm⁻¹ (sharp/broad) | |
| C≡N stretch (Nitrile) | 2240-2220 cm⁻¹ (sharp, medium intensity) | |
| C=O stretch (Carboxylic acid) | ~1700-1680 cm⁻¹ (strong) | |
| C=C stretch (Aromatic) | ~1600 & 1450 cm⁻¹ | |
| ¹H NMR | -COOH proton | 10-13 ppm (singlet, broad) |
| Ar-OH proton | 9-11 ppm (singlet, broad) | |
| Ar-H protons | 7.0-8.5 ppm (3H, complex splitting) | |
| ¹³C NMR | -COOH carbon | 165-175 ppm |
| Ar-C carbons | 110-160 ppm (6 signals expected) | |
| -CN carbon | 115-125 ppm | |
| Mass Spec (ESI-) | [M-H]⁻ | ~162.02 m/z |
Expert Insight: The nitrile stretch at ~2230 cm⁻¹ in the IR spectrum is a highly diagnostic peak for confirming the success of the Sandmeyer reaction.[11] In the ¹H NMR spectrum, the three aromatic protons will exhibit a characteristic splitting pattern (likely a triplet and two doublets) that can be definitively assigned using 2D NMR techniques.
Chemical Reactivity and Derivatization
The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile synthetic intermediate.
Caption: Key reaction sites of 3-Cyano-2-hydroxybenzoic acid.
-
Carboxylic Acid Group: This site readily undergoes standard transformations such as Fischer esterification with alcohols under acidic catalysis, or conversion to amides using coupling agents (e.g., DCC, EDC). It can also be reduced to a primary alcohol.
-
Phenolic Hydroxyl Group: The acidic nature of the phenol allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, influencing its acidity and reactivity.
-
Nitrile Group: The cyano group is relatively robust but can be hydrolyzed under harsh acidic or basic conditions, first to an amide and then to a carboxylic acid, yielding 2-hydroxyisophthalic acid. It can also be reduced to a primary amine.
Applications in Research and Drug Development
While specific applications of 3-Cyano-2-hydroxybenzoic acid itself are not extensively documented, its structural class—hydroxybenzoic acids—is of immense importance to the pharmaceutical industry.[12]
-
Scaffold for Drug Discovery: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[13] The introduction of a cyano group provides a new vector for modifying polarity, hydrogen bonding capacity, and metabolic stability. Derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, antioxidant, antiviral, and anti-inflammatory effects.[14][15][16]
-
Fragment-Based Lead Discovery (FBLD): With a molecular weight of 163.13 g/mol , this molecule fits well within the "Rule of Three" criteria for fragments. Its defined chemical vectors (donor, acceptor, acid) make it an attractive starting point for building more complex and potent inhibitors against various biological targets. For instance, 2-hydroxybenzoic acid derivatives have recently been identified as selective inhibitors of SIRT5, a target in cancer metabolism.[17]
-
Intermediate in Chemical Synthesis: The molecule serves as a valuable intermediate for synthesizing more complex heterocyclic systems or libraries of compounds for high-throughput screening.[12] The nitrile can be a precursor to tetrazoles, a common bioisostere for carboxylic acids in drug design.
Safety and Handling
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
Safe Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[20]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13026934, 3-Cyano-2-hydroxybenzoic acid. ([Link])
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11137463, 3-Cyano-4-hydroxybenzoic acid. ([Link])
-
Wikipedia (2024). Sandmeyer reaction. ([Link])
-
Supporting Information for a scientific article. ([Link])
-
Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198. ([Link])
-
Caro, D. C. S., & Cazar, M. E. L. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8007. ([Link])
-
Chemistry LibreTexts (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. ([Link])
-
Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 2137-2165. ([Link])
-
CBSE (n.d.). Organic Chemistry – Specific Name Reactions. ([Link])
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. ([Link])
-
MySkinRecipes (n.d.). 3-cyano-2-hydroxybenzoic acid. ([Link])
- Google Patents (2003).
-
YouTube (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. ([Link])
-
Gao, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Beilstein Journal of Organic Chemistry, 14, 2768-2775. ([Link])
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. ([Link])
-
Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Publication Corporation. ([Link])
-
Al-Ostath, A. I., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(07), 118-126. ([Link])
- Google Patents (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. ()
-
Human Metabolome Database (2021). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for 3-Hydroxybenzoic acid. ([Link])
-
International Journal for Research & Development in Technology (2018). A Literature Review on the Synthesis of para- hydroxybenzoic Acid. ([Link])
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. ([Link])
-
PubChemLite (n.d.). 3-cyano-2-hydroxybenzoic acid (C8H5NO3). ([Link])
-
ChemBK (n.d.). 2-Hydroxybenzoic Acid. ([Link])
-
Rasayan Journal of Chemistry (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. ([Link])
-
The Good Scents Company (n.d.). meta-salicylic acid 3-hydroxybenzoic acid. ([Link])
-
Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128766. ([Link])
-
National Institute of Standards and Technology (n.d.). Salicylic acid in the NIST WebBook. ([Link])
-
National Institute of Standards and Technology (n.d.). Benzoic acid, 3-hydroxy- in the NIST WebBook. ([Link])
-
Human Metabolome Database (2022). NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid. ([Link])
-
Quora (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? ([Link])
-
Phcogj.com (2019). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. ([Link])
-
Zenodo (n.d.). NOTE ON THE MELTING-POINT OF SALICYLIC ACID, AND A TEST FOR THE PRESENCE OF PARA-HYDROXYBENZOIC ACID. ([Link])
Sources
- 1. 3-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-cyano-2-hydroxybenzoic acid (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. Salicylic acid [webbook.nist.gov]
- 5. meta-salicylic acid, 99-06-9 [thegoodscentscompany.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-cyano-2-hydroxybenzoic acid [myskinrecipes.com]
- 13. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. fishersci.com [fishersci.com]
- 20. synquestlabs.com [synquestlabs.com]
